

An In-depth Technical Guide to the PLK1 Inhibitor CD 10899

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CD 10899 is a pharmacologically active, hydroxylated metabolite of Volasertib, a potent and selective inhibitor of Polo-like kinase 1 (PLK1).[1] As a key regulator of the cell cycle, PLK1 is a well-established therapeutic target in oncology. This technical guide provides a comprehensive overview of the molecular structure and properties of **CD 10899**, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.

Molecular Structure and Properties

While **CD 10899** is identified as a hydroxylated metabolite of Volasertib, its exact molecular structure, including the position of hydroxylation, is not publicly available in the reviewed literature. Consequently, a definitive IUPAC name and SMILES string for **CD 10899** cannot be provided at this time. For context, the structural information for the parent compound, Volasertib, is presented below.

Table 1: Physicochemical and Pharmacological Properties of CD 10899 and Volasertib



Property	CD 10899	Volasertib
IUPAC Name	Not Available	N-((1S,4S)-4-(4- (cyclopropylmethyl)piperazin- 1-yl)cyclohexyl)-4-(((R)-7-ethyl- 8-isopropyl-5-methyl-6-oxo- 5,6,7,8-tetrahydropteridin-2- yl)amino)-3- methoxybenzamide
SMILES	Not Available	CC[C@H]1N(c2nc(ncc2N(C1=O)C)Nc3c(cc(cc3)C(=O)N[C@H]4CCINVALID-LINKN5CCN(CC5)CC6CC6)OC)C(C)C
Molecular Formula	C34H50N8O4	C34H50N8O3
Molar Mass	634.81 g/mol	618.827 g·mol-1
CAS Number	1331770-20-7	755038-65-4
Biological Activity	PLK1 Inhibitor	PLK1, PLK2, PLK3 Inhibitor
IC50 (PLK1)	6 nM[1]	0.87 nM

Mechanism of Action

CD 10899 exerts its biological effect through the inhibition of Polo-like kinase 1 (PLK1).[1] PLK1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. By inhibiting PLK1, **CD 10899** disrupts these processes, leading to mitotic arrest and subsequent apoptosis in cancer cells. The parent compound, Volasertib, is an ATP-competitive inhibitor, and it is presumed that **CD 10899** shares this mechanism.

PLK1 Signaling Pathway

The Polo-like kinase 1 (PLK1) signaling pathway is a crucial regulator of cell cycle progression, particularly during mitosis. The pathway is activated by upstream kinases such as Aurora A, which phosphorylates and activates PLK1. Once active, PLK1 phosphorylates a variety of

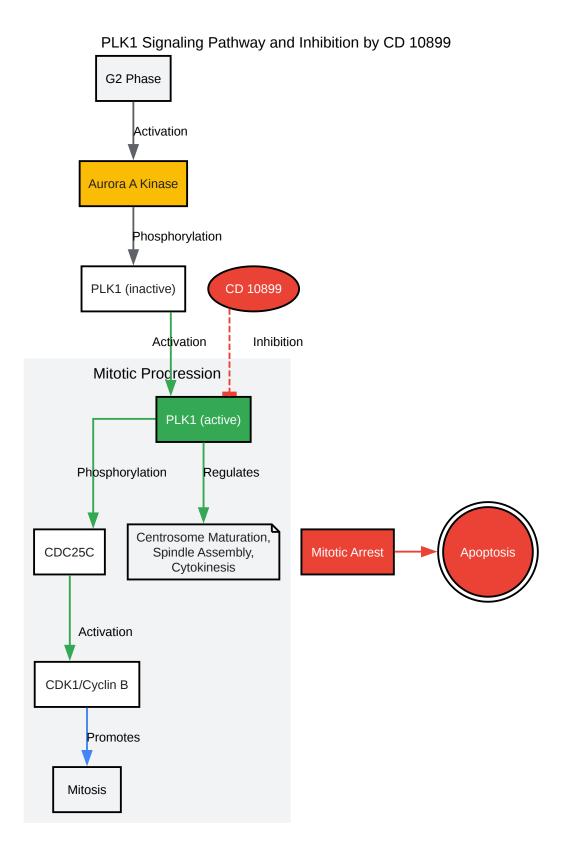


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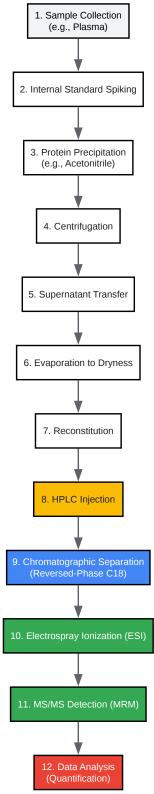
downstream substrates, including CDC25C, which in turn activates the CDK1/Cyclin B complex, a key driver of mitotic entry. PLK1 also plays a role in centrosome maturation, spindle assembly, and the anaphase-promoting complex/cyclosome (APC/C). Inhibition of PLK1 by compounds like **CD 10899** disrupts these critical mitotic events, leading to cell cycle arrest and apoptosis.







Experimental Workflow for HPLC-MS/MS Analysis of CD 10899



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